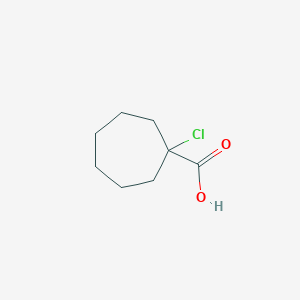
1-Chlorocycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorocycloheptane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered ring with a chlorine atom and a carboxylic acid group attached to the same carbon atom. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-chlorocycloheptane-1-carboxylic acid can be achieved through several methods:
-
Synthetic Routes
Halogenation of Cycloheptane: Cycloheptane can be chlorinated using chlorine gas in the presence of ultraviolet light to form 1-chlorocycloheptane. This intermediate can then be oxidized to introduce the carboxylic acid group.
Grignard Reaction: Cycloheptanone can be converted to its corresponding Grignard reagent, which can then react with carbon dioxide to form the carboxylic acid. Subsequent chlorination introduces the chlorine atom at the desired position.
-
Industrial Production Methods
Oxidation of Cycloheptane Derivatives: Industrially, the compound can be produced by oxidizing cycloheptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The resulting carboxylic acid can then be chlorinated to obtain this compound.
Análisis De Reacciones Químicas
1-Chlorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cycloheptane carboxylic acids.
-
Oxidation and Reduction
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
-
Addition Reactions
Hydrogenation: The double bonds in the ring can be hydrogenated in the presence of a catalyst to form saturated derivatives.
Aplicaciones Científicas De Investigación
1-Chlorocycloheptane-1-carboxylic acid has several applications in scientific research:
-
Chemistry
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
Biochemical Studies: The compound is used in studies to understand the behavior of cyclic compounds in biological systems.
-
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
-
Industry
Material Science: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-chlorocycloheptane-1-carboxylic acid involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: The compound can inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular responses.
-
Pathways Involved
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-Chlorocycloheptane-1-carboxylic acid can be compared with other similar compounds:
-
Similar Compounds
Cycloheptane Carboxylic Acid: Lacks the chlorine atom, resulting in different chemical reactivity.
1-Bromocycloheptane-1-carboxylic Acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
-
Uniqueness
- The presence of both the chlorine atom and the carboxylic acid group in the same molecule imparts unique chemical properties, making it distinct from other cycloheptane derivatives.
Propiedades
Fórmula molecular |
C8H13ClO2 |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
1-chlorocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13ClO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6H2,(H,10,11) |
Clave InChI |
IBCRBAOUYCFFEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


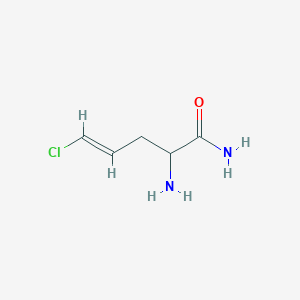
![1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
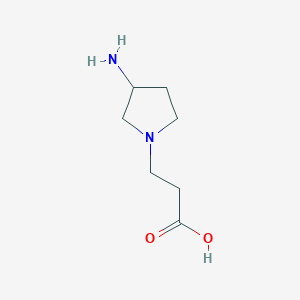
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
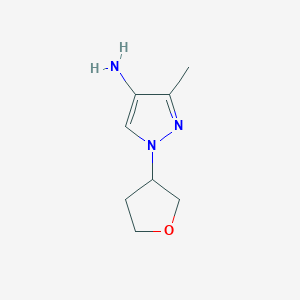
amine](/img/structure/B13302186.png)
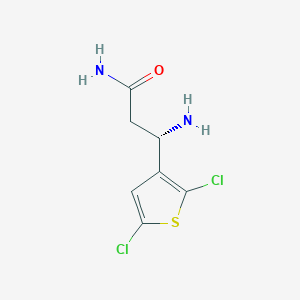
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
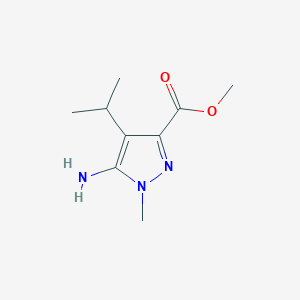
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

